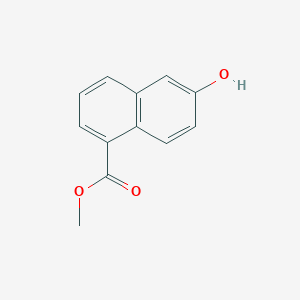
Methyl 6-hydroxy-1-naphthoate
Übersicht
Beschreibung
Methyl 6-hydroxy-1-naphthoate is a biochemical used for proteomics research . It has a molecular formula of C12H10O3 and a molecular weight of 202.21 .
Physical And Chemical Properties Analysis
Methyl 6-hydroxy-1-naphthoate has a molecular weight of 202.21 . It should be stored at a temperature of 0-8°C .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
Methyl 6-hydroxy-1-naphthoate, a naphthol derivative, has shown promising anti-inflammatory effects. In a study, it significantly inhibited the release of nitric oxide, interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages. It also suppressed the activation of NF-κB and MAPKs signaling pathways, highlighting its potential in treating inflammatory conditions (Zhang et al., 2011).
Synthesis and Chemical Applications
Methyl 6-hydroxy-1-naphthoate derivatives and their heterocyclic analogues have been synthesized using a two-step approach, including Heck coupling and Dieckmann cyclization. This synthesis process is significant in producing 1-hydroxynaphthalene-2-carboxylic acid derivatives on a multigram scale, demonstrating its utility in organic synthesis and chemical processes (Podeschwa & Rossen, 2015).
Photophysical Properties
Studies have also focused on the photophysical properties of methyl 6-hydroxy-1-naphthoate derivatives. These compounds exhibit strong intramolecular hydrogen bonds in their ground electronic state, influencing the yield of an excited state intramolecular proton transfer process. This property is crucial in understanding the photostability and photoreactivity of these compounds, which can be applied in photochemistry and material sciences (Catalán et al., 1999).
Pharmacological Applications
While explicitly excluding information related to drug use, dosage, and side effects, it's notable that methyl 6-hydroxy-1-naphthoate derivatives have been explored for various pharmacological activities. For instance, some derivatives have been studied for their potential in antibacterial, antifungal, and anticancer applications. This indicates the broad scope of research applications of these compounds in pharmacology and medicine (Mbaveng & Kuete, 2014).
Eigenschaften
IUPAC Name |
methyl 6-hydroxynaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWXQZHHVDIJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463698 | |
| Record name | METHYL 6-HYDROXY-1-NAPHTHOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-hydroxy-1-naphthoate | |
CAS RN |
90162-13-3 | |
| Record name | METHYL 6-HYDROXY-1-NAPHTHOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20463698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

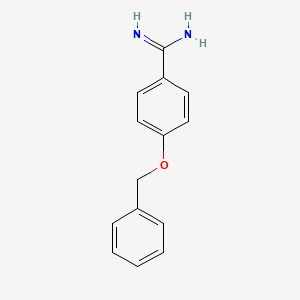
![5-methyl-7-phenyl-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B1624263.png)
![[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate](/img/structure/B1624264.png)
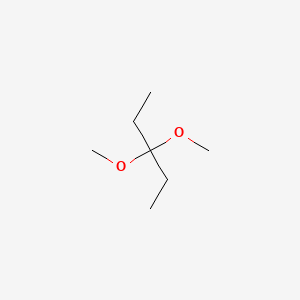
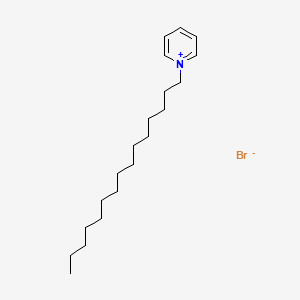
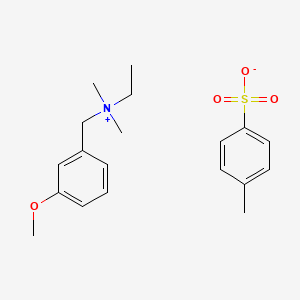
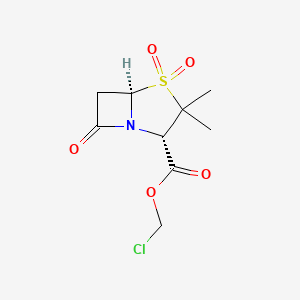
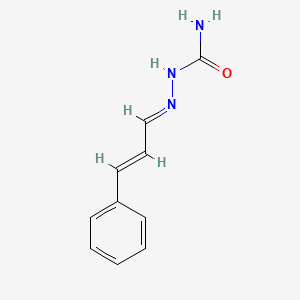
![(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine](/img/no-structure.png)
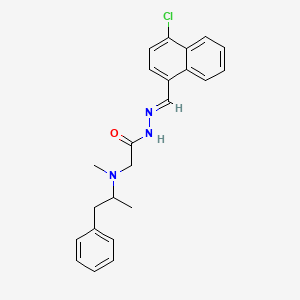
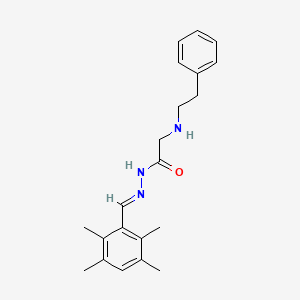
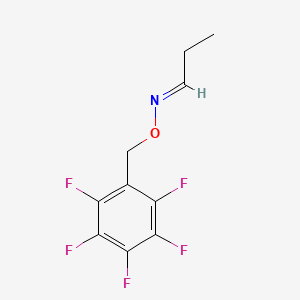
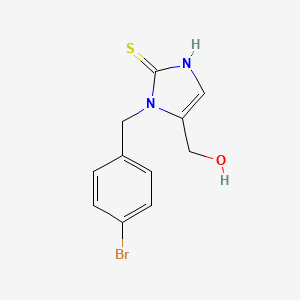
![4-Ethynyl-benzo[1,3]dioxole](/img/structure/B1624282.png)